molecular formula C7H8FNO2S B1335979 2-Fluoro-5-methylbenzenesulfonamide CAS No. 438539-71-0

2-Fluoro-5-methylbenzenesulfonamide

Cat. No.: B1335979
CAS No.: 438539-71-0
M. Wt: 189.21 g/mol
InChI Key: VOJPGACLESFYOC-UHFFFAOYSA-N
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Description

2-Fluoro-5-methylbenzenesulfonamide is an organic compound with the molecular formula C7H8FNO2S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a fluorine atom at the 2-position and a methyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methylbenzenesulfonamide typically involves the introduction of the fluorine and methyl groups onto the benzenesulfonamide framework. One common method is the direct fluorination of 5-methylbenzenesulfonamide using a fluorinating agent such as N-fluorobenzenesulfonimide. The reaction is usually carried out under mild conditions to ensure selective fluorination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and ensure safety. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Fluoro-5-methylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The fluorine atom can enhance the compound’s binding affinity and selectivity through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-methylbenzenesulfonamide is unique due to the presence of both the fluorine and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its stability, binding affinity, and selectivity in various applications .

Properties

IUPAC Name

2-fluoro-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJPGACLESFYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393519
Record name 2-fluoro-5-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438539-71-0
Record name 2-fluoro-5-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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